ethyl 4-(furan-2-ylcarbonyl)-1-phenyl-1H-pyrazole-3-carboxylate
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Overview
Description
ETHYL 4-(FURAN-2-CARBONYL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a furan ring, a pyrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(FURAN-2-CARBONYL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carboxylic acid with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazole ring. The final step involves esterification with ethanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(FURAN-2-CARBONYL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products Formed
Oxidation: Furan diols.
Reduction: Alcohol derivatives.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(FURAN-2-CARBONYL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(FURAN-2-CARBONYL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: Share the furan ring and carboxyl group.
Pyrazole derivatives: Share the pyrazole ring structure.
Ester derivatives: Share the ester functional group.
Uniqueness
ETHYL 4-(FURAN-2-CARBONYL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to the combination of the furan, pyrazole, and ester groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
ethyl 4-(furan-2-carbonyl)-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C17H14N2O4/c1-2-22-17(21)15-13(16(20)14-9-6-10-23-14)11-19(18-15)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
InChI Key |
UUPAIDPZDPBYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C(=O)C2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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